molecular formula C16H24N6O3 B6987173 tert-butyl 4-[5-(furan-2-ylmethylamino)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate

tert-butyl 4-[5-(furan-2-ylmethylamino)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate

Cat. No.: B6987173
M. Wt: 348.40 g/mol
InChI Key: VPJAEEXVKQNQLK-UHFFFAOYSA-N
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Description

Tert-butyl 4-[5-(furan-2-ylmethylamino)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate is a complex organic compound that features a combination of several functional groups, including a tert-butyl group, a furan ring, a triazole ring, and a piperazine ring

Properties

IUPAC Name

tert-butyl 4-[5-(furan-2-ylmethylamino)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O3/c1-16(2,3)25-15(23)22-8-6-21(7-9-22)14-18-13(19-20-14)17-11-12-5-4-10-24-12/h4-5,10H,6-9,11H2,1-3H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJAEEXVKQNQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC(=N2)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[5-(furan-2-ylmethylamino)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethylamine reacts with the triazole intermediate.

    Formation of the Piperazine Ring: The piperazine ring is typically formed through a cyclization reaction involving appropriate diamines and dihaloalkanes.

    Introduction of the Tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[5-(furan-2-ylmethylamino)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions often use alkyl halides or sulfonates as electrophiles and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxidation of the furan ring can yield furanones or other oxygenated derivatives.

    Reduction: Reduction of the triazole ring can yield dihydrotriazoles.

    Substitution: Substitution reactions on the piperazine ring can yield a variety of substituted piperazines.

Scientific Research Applications

Tert-butyl 4-[5-(furan-2-ylmethylamino)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Materials Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-[5-(furan-2-ylmethylamino)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, which contribute to its biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperazine-1-carboxylate: This compound features a similar piperazine and tert-butyl structure but with a different substituent, highlighting the versatility of the piperazine scaffold.

    Tert-butyl piperazine-1-carboxylate: A simpler compound that serves as a building block for more complex derivatives.

Uniqueness

Tert-butyl 4-[5-(furan-2-ylmethylamino)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials.

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